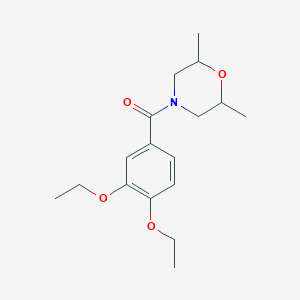

4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine

Beschreibung

4-(3,4-Diethoxybenzoyl)-2,6-dimethylmorpholine is a morpholine derivative characterized by a 2,6-dimethyl-substituted morpholine ring and a 3,4-diethoxybenzoyl group at the 4-position. For instance, 2,6-dimethylmorpholine (CAS 141-91-3) has a molecular formula of C₆H₁₃NO and a molecular weight of 115.17 g/mol .

Eigenschaften

IUPAC Name |

(3,4-diethoxyphenyl)-(2,6-dimethylmorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-5-20-15-8-7-14(9-16(15)21-6-2)17(19)18-10-12(3)22-13(4)11-18/h7-9,12-13H,5-6,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDUZHKFXGTZDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CC(OC(C2)C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine typically involves the following steps:

Formation of the 3,4-diethoxybenzoyl chloride: This can be achieved by reacting 3,4-diethoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

Acylation of 2,6-dimethylmorpholine: The 3,4-diethoxybenzoyl chloride is then reacted with 2,6-dimethylmorpholine in the presence of a base such as triethylamine (Et3N) to form the desired product.

Industrial Production Methods

While specific industrial production methods for 4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s structural analogs highlight key differences in substituents and their pharmacological implications:

Key Observations:

- Substituent Effects: The 3,4-diethoxybenzoyl group in the target compound differs from dimethomorph’s chlorophenyl-dimethoxyphenyl system .

- Chirality : Unlike the BASF patent compound, which emphasizes optical activity for enhanced fungicidal efficacy , the target compound’s stereochemical profile remains uncharacterized in the evidence.

Pharmacological and Physicochemical Properties

- Lipophilicity : The diethoxybenzoyl group likely increases logP compared to dimethomorph (logP ~3.5), favoring systemic distribution. Amorolfine’s logP of ~5.2 underscores the role of bulky substituents in prolonging tissue retention .

- Activity : Morpholine derivatives with aromatic acyl groups (e.g., benzoyl) often inhibit sterol biosynthesis in fungi, akin to amorolfine’s mechanism .

Research Findings and Hypotheses

While direct studies on 4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine are absent in the provided evidence, inferences can be drawn:

- Fungicidal Potential: Structural similarity to amorolfine and dimethomorph suggests activity against Aspergillus and Candida spp. .

- Synergistic Effects : Combining with other sterol biosynthesis inhibitors (e.g., azoles) could mitigate resistance, as seen in dimethomorph applications .

- Toxicity Profile : Ethoxy groups may reduce hepatotoxicity compared to chlorinated analogs (e.g., dimethomorph), but in vivo studies are needed.

Biologische Aktivität

4-(3,4-Diethoxybenzoyl)-2,6-dimethylmorpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article explores its biological activity, including insecticidal properties, toxicity levels, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.35 g/mol

Insecticidal Properties

Research indicates that derivatives of morpholine compounds exhibit significant insecticidal activity. Specifically, 4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine has been evaluated for its effectiveness against various agricultural pests.

- Target Pests :

- Aphis fabae (black bean aphid)

- Acyrthosiphon pisum (pea aphid)

- Myzus persicae (green peach aphid)

The compound demonstrated effective control over these pests, suggesting its potential as a bio-pesticide in agricultural applications .

Toxicological Profile

Toxicity studies provide critical insights into the safety and potential risks associated with the compound. The following table summarizes key toxicological data:

| Endpoint | Value | Test Organism |

|---|---|---|

| LD50 (Oral) | 1270 mg/kg | Rat |

| LD50 (Dermal) | 1000 - 2000 mg/kg | Rat |

| LC50 (Inhalation) | Not listed | N/A |

The compound exhibits moderate toxicity levels; thus, caution is advised when handling it in agricultural settings .

Case Study 1: Agricultural Application

In a controlled study assessing the efficacy of 4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine as an insecticide, researchers applied varying concentrations of the compound to crops infested with aphids. The results showed a significant reduction in pest populations compared to untreated controls. This study highlights the compound's potential as an environmentally friendly pest management solution.

Case Study 2: Pharmacological Potential

Another study explored the use of morpholine derivatives in pharmaceutical applications. Researchers investigated the compound's effects on cancer cell lines, noting that it exhibited cytotoxic effects at certain concentrations. The findings suggest that further research could elucidate its mechanisms of action and therapeutic potential against specific cancer types.

Q & A

Q. How can conflicting bioactivity data from structurally similar analogs be reconciled?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify critical substituents (e.g., diethoxy position) contributing to activity. Adjust for assay variability (e.g., cell line differences) .

- Counter-Screening : Test analogs against off-target receptors (e.g., GPCRs, ion channels) to identify polypharmacology effects that may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.